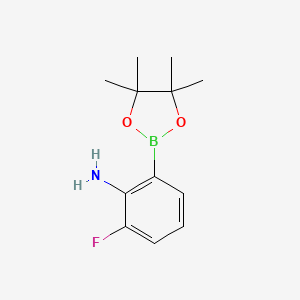

2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline

Description

2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 1310384-26-9) is a fluorinated aniline derivative bearing a pinacol boronate ester group. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, particularly in pharmaceutical and materials science applications . Its structure features a fluorine atom at the ortho position and a boronate group at the para position relative to the aniline’s amino group, which confers unique electronic and steric properties for regioselective coupling .

Properties

IUPAC Name |

2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BFNO2/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(14)10(8)15/h5-7H,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMALTZPYKLWHGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the following steps:

Borylation Reaction: The introduction of the boronic ester group is often achieved through a Miyaura borylation reaction. This involves the reaction of 2-fluoroaniline with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C) to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes several types of chemical reactions:

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Substitution Reactions: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The boronic ester group can be oxidized to a boronic acid or reduced to a borane.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Substituted Anilines: Resulting from nucleophilic aromatic substitution.

Scientific Research Applications

Pharmaceutical Applications

The compound is primarily utilized in the pharmaceutical industry for the development of novel therapeutic agents. The presence of the dioxaborolane group is particularly beneficial in medicinal chemistry as it can facilitate the formation of boron-containing compounds that exhibit biological activity.

- Targeting Cancer : Research indicates that derivatives of 2-fluoroaniline compounds have been explored for their potential in targeting cancer cells. The fluorine atom enhances the lipophilicity and metabolic stability of these compounds, making them suitable candidates for anticancer drugs .

- Antimicrobial Activity : Some studies have reported that compounds similar to 2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline exhibit antimicrobial properties. This is attributed to their ability to disrupt bacterial cell membranes or inhibit vital enzymatic processes .

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for various reactions:

- Cross-Coupling Reactions : The dioxaborolane moiety allows for efficient cross-coupling reactions with organohalides via Suzuki-Miyaura coupling. This method is widely used to form carbon-carbon bonds essential for synthesizing complex organic molecules .

- Functionalization of Aromatic Compounds : The fluorinated aniline can be employed in electrophilic aromatic substitution reactions to introduce various functional groups onto aromatic rings. This property is valuable for creating diverse chemical libraries for drug discovery .

Material Science

The compound's unique properties also lend themselves to applications in material science:

- Polymer Chemistry : Incorporating this compound into polymer matrices can enhance the mechanical properties and thermal stability of materials. Its boron content may also impart unique optical properties suitable for advanced materials .

- Sensors and Electronics : Due to its electronic properties, this compound can be utilized in the development of sensors or electronic devices. The presence of fluorine can improve the electron-withdrawing ability of the molecule, making it suitable for use in organic semiconductors .

Case Study 1: Anticancer Activity

A recent study investigated the efficacy of a series of fluorinated anilines in inhibiting tumor growth in vitro and in vivo. The results indicated that compounds incorporating the dioxaborolane moiety exhibited enhanced cytotoxicity against specific cancer cell lines compared to their non-fluorinated counterparts.

Case Study 2: Cross-Coupling Efficiency

Research focused on optimizing Suzuki-Miyaura coupling reactions using this compound as a boron source. The findings demonstrated that this compound significantly improved yields and reaction rates compared to traditional boronic acids.

Mechanism of Action

The compound exerts its effects primarily through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as:

Molecular Targets: Enzymes and receptors that contain active site serine or threonine residues.

Pathways Involved: Inhibition of proteases and other enzymes through covalent modification.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Differences

The compound is part of a family of fluorinated arylboronates with varying substitution patterns. Key structural analogs include:

Notes:

- Difluoro analogs (e.g., 939968-08-8) exhibit stronger electron-withdrawing effects, which may alter reaction kinetics in cross-coupling processes .

Reactivity in Cross-Coupling Reactions

The target compound’s reactivity is influenced by the ortho-fluoro and para-boronate substitution:

- Steric Effects : The ortho-fluoro group may hinder transmetalation in Suzuki-Miyaura reactions compared to analogs like 819058-34-9 (fluoro at position 2, boronate at position 4), where the boronate is para to fluorine .

- Electronic Effects : The electron-withdrawing fluorine enhances the electrophilicity of the boronate group, improving coupling efficiency with electron-rich aryl halides. However, difluoro analogs (e.g., 939968-08-8) may exhibit slower kinetics due to excessive electron withdrawal .

- Regioselectivity : In multi-halogenated substrates, the target compound’s para-boronate group directs coupling to specific positions, contrasting with meta-boronate analogs (e.g., 710348-95-1), which may yield alternative regioisomers .

Physical and Spectral Properties

- Solubility : The target compound is soluble in polar aprotic solvents (e.g., DMF, DMSO), similar to other arylboronates. Difluoro analogs (e.g., 939968-08-8) show reduced solubility due to increased molecular symmetry and crystallinity .

- Stability: The ortho-fluoro group enhances hydrolytic stability of the boronate ester compared to non-fluorinated analogs (e.g., EN300-25085023), as fluorine’s inductive effect mitigates nucleophilic attack on boron .

- Crystallography : X-ray studies of related compounds (e.g., N-(3-bromobenzyl)-4-boronate aniline) reveal planar aryl rings and tetrahedral boron geometry, suggesting similar packing for the target compound .

Biological Activity

2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C12H17BFNO2 |

| Molecular Weight | 237.078 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 329.2 ± 32.0 °C at 760 mmHg |

| Flash Point | 152.9 ± 25.1 °C |

The biological activity of this compound is primarily linked to its ability to interact with various biological targets. The boron-containing moiety is known for its role in facilitating reactions in organic synthesis, particularly in the context of drug development. The mechanism often involves the activation of boronic ester groups in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds essential for synthesizing complex molecules.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Inhibition of Cell Proliferation : Research shows that related compounds can inhibit cell proliferation in various cancer cell lines with IC50 values in the low micromolar range. For example, a derivative demonstrated an IC50 of approximately 0.126 μM against MDA-MB-231 (triple-negative breast cancer) cells while showing a much higher IC50 for non-cancerous MCF10A cells, indicating selectivity for cancer cells .

- Mechanisms of Action : These compounds often induce apoptosis and inhibit key pathways involved in cancer progression. Specifically, they may inhibit matrix metalloproteinases (MMPs), which are crucial for tumor metastasis .

Toxicological Profile

Safety assessments have been conducted to evaluate the toxicity of this compound:

- Acute Toxicity : In vivo studies have shown no acute toxicity in mice at doses up to 2000 mg/kg . This suggests a favorable safety profile for further development.

- Skin and Eye Irritation : Some derivatives are noted to cause skin irritation and serious eye irritation . Therefore, handling precautions are necessary.

Case Studies

Several case studies highlight the biological activity of compounds related to this compound:

- Study on Antiviral Activity : A related compound was shown to exhibit antiviral properties against influenza A virus strains with a significant reduction in viral load observed in infected mouse models .

- Breast Cancer Metastasis : In a model using MDA-MB-231 cells injected into mice, treatment with this class of compounds resulted in reduced lung metastasis compared to controls .

Q & A

Synthetic Methodologies and Optimization

Basic Question: What are the standard synthetic protocols for preparing 2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, and what catalysts are typically employed? Answer: The compound is commonly synthesized via Suzuki-Miyaura coupling. A representative protocol involves reacting an iodinated aniline precursor (e.g., 2-iodo-5-(2-methoxyethoxy)-4-(trifluoromethyl)aniline) with bis(pinacolato)diboron in the presence of palladium acetate, dicyclohexylphosphine ligands, and potassium acetate in dioxane at 110°C under nitrogen. Post-reaction purification via C18 reverse-phase chromatography yields the product, though yields may be low (~14%) due to steric hindrance or competing side reactions .

Advanced Question: How can researchers address low yields in the synthesis of this boronic ester, and what strategies mitigate competing deboronation or protodeborylation? Answer: Low yields often stem from instability of the boronic ester under acidic or oxidative conditions. Optimizing ligand-to-palladium ratios (e.g., using bulky ligands like SPhos) and inert reaction environments (argon/nitrogen sparging) can suppress protodeborylation. Alternative purification methods, such as flash chromatography with neutral alumina instead of silica (which may hydrolyze the boronate), are recommended .

Structural Characterization and Stability

Basic Question: What analytical techniques are critical for confirming the structure and purity of this compound? Answer: Key techniques include:

- NMR spectroscopy : NMR (δ ~30 ppm for boronic esters) and NMR to confirm fluorine substitution .

- HPLC-MS : To assess purity and detect hydrolyzed byproducts (e.g., boronic acids).

- X-ray crystallography : For unambiguous structural confirmation (e.g., bond angles and crystal packing data as seen in related aniline-boronate derivatives) .

Advanced Question: How do researchers resolve discrepancies in spectral data (e.g., unexpected -NMR shifts) arising from tautomerism or solvent effects? Answer: Variable-temperature NMR and deuterated solvent screens can identify dynamic processes. Computational modeling (DFT) of expected vs. observed shifts helps assign ambiguous peaks. For example, intramolecular H-bonding between the aniline NH and boronate oxygen may cause splitting in certain solvents .

Applications in Cross-Coupling Reactions

Basic Question: What role does this compound play in carbon-carbon bond-forming reactions? Answer: It serves as a boronate donor in Suzuki-Miyaura couplings to synthesize biaryl structures, particularly in medicinal chemistry for fluorinated drug candidates. The fluorine substituent enhances metabolic stability and bioavailability .

Advanced Question: How can competing side reactions (e.g., homocoupling) be minimized when using this boronate in air-sensitive couplings? Answer: Pre-activation of the boronate with CsCO or KPO improves electrophilicity. Strict exclusion of oxygen (via freeze-pump-thaw cycles) and use of PdCl(dppf) as a catalyst reduce homocoupling .

Handling and Stability Under Experimental Conditions

Basic Question: What are the recommended storage conditions to prevent degradation? Answer: Store under inert gas (argon) at –20°C in amber vials to avoid hydrolysis and photodegradation. Desiccants (e.g., molecular sieves) in storage containers prolong shelf life .

Advanced Question: How does the presence of trace water impact reactivity, and how is this quantified experimentally? Answer: Karl Fischer titration monitors water content. Hydrolysis generates boronic acid byproducts, detectable via NMR (δ ~18 ppm for B(OH)). Anhydrous solvent systems (e.g., THF distilled over Na/benzophenone) are essential for moisture-sensitive reactions .

Functionalization and Derivatization Strategies

Basic Question: What protecting groups are compatible with the aniline moiety during further functionalization? Answer: Acetylation (AcO/pyridine) or trifluoroacetylation protects the NH group without disrupting the boronate. Boc protection is less ideal due to basic conditions causing boronate cleavage .

Advanced Question: How can regioselective functionalization of the aromatic ring be achieved without boronate transmetalation? Answer: Directed ortho-metalation (DoM) using LDA or TMPLi at low temperatures (–78°C) enables selective halogenation or sulfonation. The boronate acts as a directing group, but excess base must be avoided to prevent deborylation .

Contradictions in Literature Data

Advanced Question: How should researchers interpret conflicting reports on reaction yields or catalytic systems? Answer: Systematic reproducibility studies are critical. For example, discrepancies in palladium catalyst efficacy (e.g., Pd(OAc) vs. PdCl) may arise from ligand accessibility or pre-catalyst activation. Comparing turnover numbers (TONs) under standardized conditions (solvent, temperature, and substrate ratios) clarifies optimal systems .

Material Science Applications

Advanced Question: What challenges arise when incorporating this boronate into conjugated polymers for optoelectronics? Answer: The fluorine substituent may disrupt π-conjugation, requiring copolymerization with electron-rich monomers. Stability during thermal processing (e.g., spin-coating) must be validated via TGA and GPC to assess decomposition or cross-linking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.